
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound with a unique structure that includes a phosphorus atom bonded to an oxygen atom and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one can be synthesized through the reaction of phosphorus oxychloride with 2,2-diethyl-1,3-propane diol in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like toluene to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in an aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phosphoramidates or phosphorates.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Scientific Research Applications
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with nucleophiles, leading to the formation of stable phosphorus-nucleophile bonds. This interaction can inhibit the activity of enzymes that rely on nucleophilic residues for their catalytic function. The compound’s ability to form stable complexes with nucleophiles makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its diethyl substitution, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different physical and chemical properties compared to its dimethyl or tetramethyl counterparts.
Properties
CAS No. |
118835-57-7 |
|---|---|
Molecular Formula |
C7H14ClO3P |
Molecular Weight |
212.61 g/mol |
IUPAC Name |
2-chloro-5,5-diethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H14ClO3P/c1-3-7(4-2)5-10-12(8,9)11-6-7/h3-6H2,1-2H3 |
InChI Key |
ACUKXTDQRZSMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COP(=O)(OC1)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


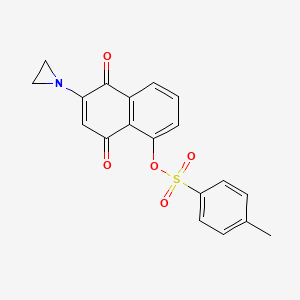
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
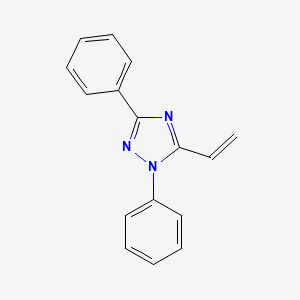
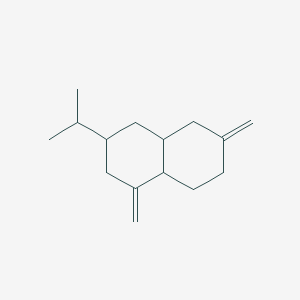
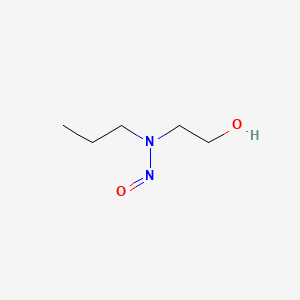

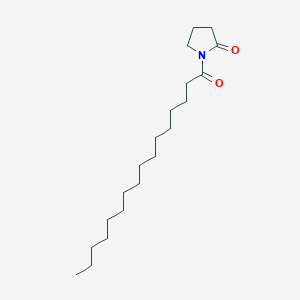
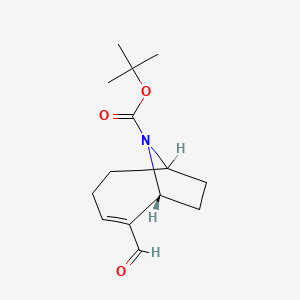
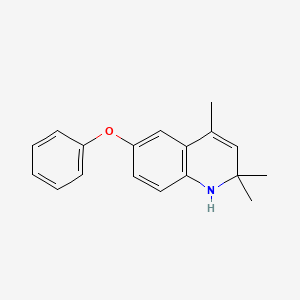
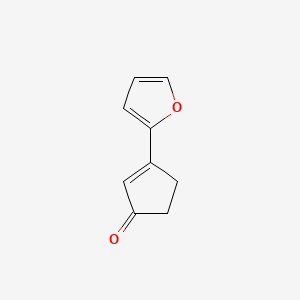
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)



